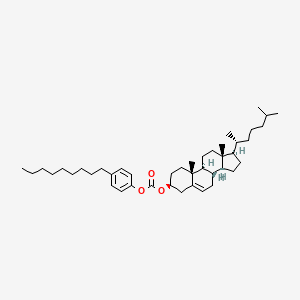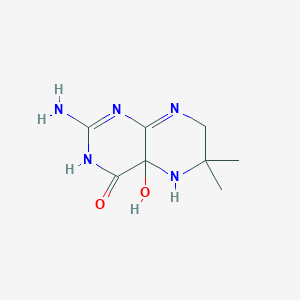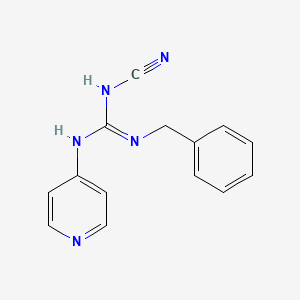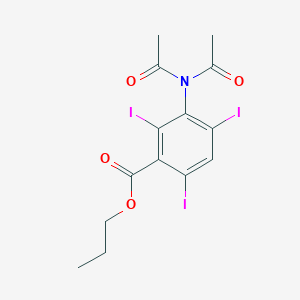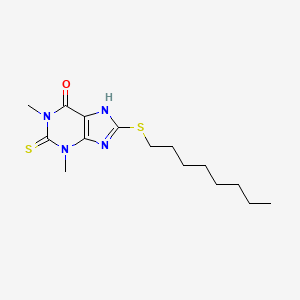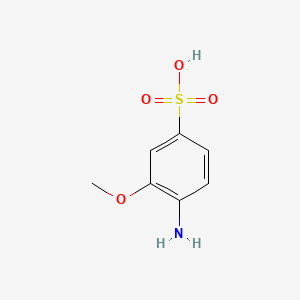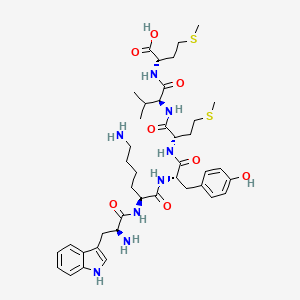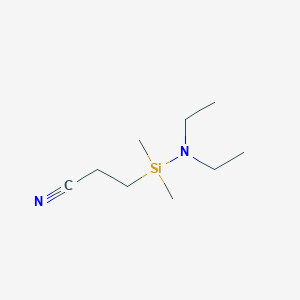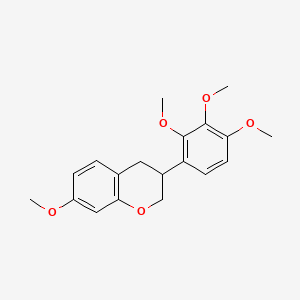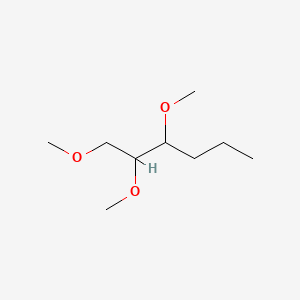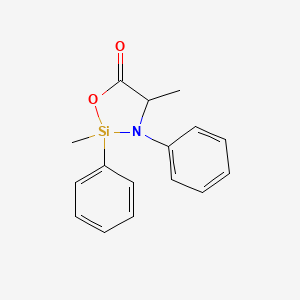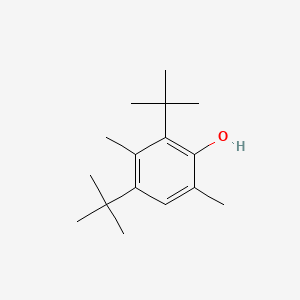
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- is a chemical compound known for its unique structure and properties. It is a type of phenol derivative, characterized by the presence of two tert-butyl groups and two methyl groups attached to the benzene ring. This compound is often used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used as a stabilizer in plastics and as an additive in lubricants to enhance their performance.
Wirkmechanismus
The mechanism by which Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In antioxidant applications, it scavenges free radicals and prevents oxidative damage to cells and tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,4-di-tert-butyl-: Similar in structure but lacks the additional methyl groups.
Phenol, 2,6-di-tert-butyl-4-methyl-: Another related compound with different substitution patterns on the benzene ring.
Uniqueness
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its enhanced stability and reactivity make it particularly valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
70766-52-8 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
2,4-ditert-butyl-3,6-dimethylphenol |
InChI |
InChI=1S/C16H26O/c1-10-9-12(15(3,4)5)11(2)13(14(10)17)16(6,7)8/h9,17H,1-8H3 |
InChI-Schlüssel |
OMJSSPXSNTYUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C(C)(C)C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


